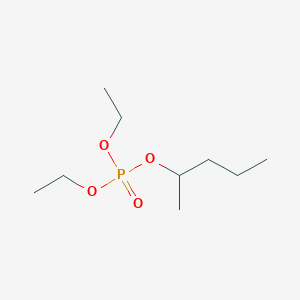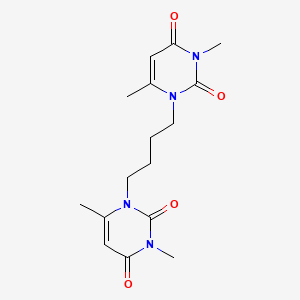![molecular formula C14H24NO3P B12581178 Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester CAS No. 647830-43-1](/img/structure/B12581178.png)
Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester is a phosphorus-containing compound with a unique structure that includes a phosphonic acid group and an amino-substituted phenyl ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester typically involves the reaction of a phosphonic acid derivative with an amino-substituted phenyl compound. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . Another approach involves the condensation of a phosphonic acid derivative with an amino-substituted benzaldehyde under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactions using similar synthetic routes. The reactions are optimized for yield and purity, and the conditions are carefully controlled to ensure consistent product quality. The use of catalysts and advanced purification techniques is common in industrial settings to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The amino group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phenyl derivatives .
Scientific Research Applications
Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Industry: The compound is used as an additive in polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, [ [4-(1-methylethyl)phenyl]aminomethyl]-, diethyl ester : Contains additional nitro group on the phenyl ring .
Phosphonic acid, phenyl-, diethyl ester: Similar in structure but lacks the amino-substituted phenyl ring.
Phosphonic acid, bis(1-methylethyl) ester: Contains different alkyl groups attached to the phosphonic acid.
Uniqueness
Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and phosphonic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
647830-43-1 |
|---|---|
Molecular Formula |
C14H24NO3P |
Molecular Weight |
285.32 g/mol |
IUPAC Name |
diethoxyphosphoryl-(4-propan-2-ylphenyl)methanamine |
InChI |
InChI=1S/C14H24NO3P/c1-5-17-19(16,18-6-2)14(15)13-9-7-12(8-10-13)11(3)4/h7-11,14H,5-6,15H2,1-4H3 |
InChI Key |
FSTFHGKXLAPPCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)C(C)C)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-Bis{[(2-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B12581104.png)
![2-({1-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581112.png)
![2-[(Naphthalen-1-yl)oxy]pyridine](/img/structure/B12581120.png)


![5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole](/img/structure/B12581142.png)

![Furo[4,3,2-de][1,3]benzoxazine](/img/structure/B12581149.png)

![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methyl-N-(2-phenylethyl)pyridin-2-amine](/img/structure/B12581168.png)
![Dimethyl 2,2'-[(4-fluorophenyl)bismuthanediyl]dibenzoate](/img/structure/B12581175.png)

